Cedazuridine - 1141397-80-9

Cedazuridine

Catalog Number: EVT-263276
CAS Number: 1141397-80-9
Molecular Formula: C9H14F2N2O5
Molecular Weight: 268.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Myelodysplastic syndromes (MDS) are a group of hematopoietic neoplasms that give rise to variable cytopenias progressing to secondary acute myeloid leukemia (sAML), which is invariably fatal if untreated. Hypomethylating agents such as [decitabine] and [azacitidine] are used to treat MDS through inducing DNA hypomethylation and apoptosis of cancerous cells. Although effective, these compounds are rapidly metabolized by cytidine deaminase (CDA) prior to reaching systemic circulation when administered orally, necessitating intramuscular or intravenous administration routes. Cedazuridine is a fluorinated tetrahydrouridine derivative specifically designed to inhibit CDA and facilitate oral administration of hypomethylating agents. Cedazuridine was first reported in 2014, and was subsequently approved by the FDA on July 7, 2020, in combination with [decitabine] for sale by Astex Pharmaceuticals Inc under the name INQOVI®.
Cedazuridine is a small molecule inhibitor of cytidine deaminase that is used as a pharmacoenhancer of decitabine to increase oral bioavailability of this DNA methylase inhibitor treatment of myelodysplastic syndromes. The combination of oral decitabine and cedazuridine is associated with a low rate of minor serum enzyme elevations during therapy that is usually attributed to decitabine. The oral combination has not been linked to cases of clinically apparent liver injury.
Cedazuridine is an orally available synthetic nucleoside analog derived from tetrahydrouridine (THU) and cytidine deaminase inhibitor (CDAi), that can potentially be used to prevent the breakdown of cytidines. Upon oral administration, cedazuridine binds to and inhibits CDA, an enzyme primarily found in the gastrointestinal (GI) tract and liver that catalyzes the deamination of cytidine and cytidine analogs. Given in combination with a cytidine, such as the antineoplastic hypomethylating agent decitabine, it specifically prevents its breakdown and increases its bioavailability and efficacy. In addition, this allows for lower doses of decitabine to be administered, which results in decreased decitabine-associated GI toxicity.
Classification

Cedazuridine falls under the category of nucleoside analogues and is classified as a cytidine deaminase inhibitor. Its primary function is to prevent the enzymatic degradation of decitabine, allowing for increased systemic exposure and efficacy in cancer treatment .

Synthesis Analysis

The synthesis of cedazuridine involves several key steps, beginning with a protected gemcitabine precursor. The process can be summarized as follows:

This multi-step synthesis highlights the complexity involved in producing cedazuridine, emphasizing the importance of reaction conditions and purification methods.

Molecular Structure Analysis

Cedazuridine has a molecular formula of C10H13F2N3O4C_{10}H_{13}F_{2}N_{3}O_{4} and a molecular weight of approximately 263.23 g/mol. The structure features:

  • A pyrimidine ring system characteristic of nucleosides.
  • Fluorinated substituents that enhance its stability against cytidine deaminase.
  • Hydroxyl and amino groups that contribute to its biological activity.

The presence of fluorine atoms is particularly significant as it improves the compound's resistance to enzymatic degradation, which is crucial for maintaining therapeutic levels in vivo .

Chemical Reactions Analysis

Cedazuridine primarily participates in biochemical reactions related to its role as a prodrug for decitabine:

  1. Phosphorylation: Once administered, cedazuridine undergoes a three-step phosphorylation process within cells:
    • The first step involves deoxycytidine kinase catalyzing the conversion to deoxycytidine monophosphate.
    • Subsequent steps involve deoxycytidine monophosphokinase and nucleoside diphosphokinase, leading to the formation of decitabine triphosphate (5-AZA-dCTP).
  2. Incorporation into DNA: The active metabolite, 5-AZA-dCTP, integrates into DNA during replication, leading to inhibition of DNA methyltransferases (DNMTs) which are responsible for adding methyl groups to DNA .

These reactions are pivotal for the therapeutic action of cedazuridine in treating hematological malignancies.

Mechanism of Action

Cedazuridine acts primarily by inhibiting cytidine deaminase, an enzyme that metabolizes cytidine analogues like decitabine into inactive forms. By blocking this enzymatic activity:

  • Increased Bioavailability: Cedazuridine enhances the bioavailability and half-life of decitabine when co-administered.
  • Epigenetic Modulation: The incorporation of 5-AZA-dCTP into DNA results in hypomethylation at specific sites, disrupting cancer cell proliferation by altering gene expression patterns associated with tumor growth .

This mechanism underscores the significance of cedazuridine in cancer therapy as it not only prolongs drug action but also modifies cellular processes critical for tumor development.

Physical and Chemical Properties Analysis

Cedazuridine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like methanol and acetonitrile.
  • Stability: The fluorinated structure provides enhanced stability against hydrolysis compared to non-fluorinated counterparts.
  • Melting Point: Cedazuridine has a melting point range indicative of its solid-state properties but specific values may vary based on formulation conditions.

These properties are essential for its formulation into oral dosage forms, ensuring consistent delivery and absorption in clinical settings .

Applications

Cedazuridine's primary application lies in oncology, specifically for:

  1. Combination Therapy: It is used alongside decitabine for treating myelodysplastic syndromes and acute myeloid leukemia.
  2. Clinical Trials: Ongoing studies are exploring its efficacy in various hematological malignancies and potential applications in solid tumors due to its epigenetic effects.
  3. Pharmacological Research: Investigations into its mechanism continue to provide insights into nucleoside analogues' roles in cancer therapy and epigenetic regulation.

The development and approval of cedazuridine represent significant advancements in targeted cancer therapies, offering new hope for patients with challenging hematological conditions .

Properties

CAS Number

1141397-80-9

Product Name

Cedazuridine

IUPAC Name

(4R)-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one

Molecular Formula

C9H14F2N2O5

Molecular Weight

268.21 g/mol

InChI

InChI=1S/C9H14F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h4-7,14-16H,1-3H2,(H,12,17)/t4-,5-,6-,7-/m1/s1

InChI Key

VUDZSIYXZUYWSC-DBRKOABJSA-N

SMILES

C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)(F)F

Solubility

Soluble in DMSO

Synonyms

(4R)-2'-deoxy-2',2'-difluoro-3,4,5,6-tetrahydrouridine
cedazuridine

Canonical SMILES

C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)(F)F

Isomeric SMILES

C1CN(C(=O)N[C@@H]1O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.